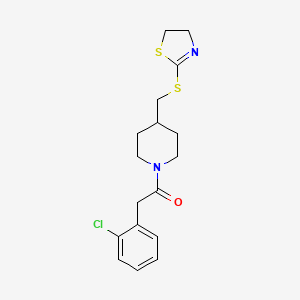

Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decomposition Analysis

The study on the decomposition of 2-bromophenol in NaOH solution at high temperatures provides valuable insights into the behavior of brominated phenolic compounds under alkaline conditions . The research demonstrates that at 250 degrees C, the decomposition rate of 2-bromophenol is significantly faster compared to lower temperatures, with debromination reaching nearly complete levels in 1M NaOH after 4 hours. This indicates a strong temperature dependence for the reaction. The study also reveals that the decomposition leads to the formation of both aliphatic and aromatic compounds, including phenol and cresol, as well as carboxylic acids like formic, acetic, and propionic acids in the presence of oxygen. Under nitrogen, the absence of oxygen suppresses oxidation and hydrolysis becomes the predominant pathway .

Conductance Analysis

In another study, the electrical conductances of sodium bromide and sodium tetraphenylborate in 2-ethoxyethanol + water mixtures were investigated across various temperatures . The findings suggest that sodium bromide remains largely in the form of free ions in these solutions, while sodium tetraphenylborate shows a slight tendency towards ionic association, which increases with the 2-ethoxyethanol content. The research also indicates that the solvation of both the bromide and sodium ions weakens as the content of 2-ethoxyethanol in the mixture increases. Additionally, the limiting molar conductivity values for both electrolytes rise with temperature, a relationship that has been quantified using polynomial equations .

Synthesis Analysis

Although the provided papers do not directly address the synthesis of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate, the decomposition study of 2-bromophenol could offer indirect insights into potential synthetic pathways. The high reactivity of 2-bromophenol under alkaline conditions suggests that careful control of reaction conditions could be necessary for the synthesis of related compounds. The conductance study does not provide direct information on synthesis but informs about the behavior of related sodium compounds in mixed solvent systems, which could be relevant for purification steps in synthesis.

Molecular Structure Analysis

Neither of the studies directly discusses the molecular structure of this compound. However, understanding the behavior of brominated aromatic compounds and the solvation effects on sodium ions could provide a foundational understanding of how similar structures might interact in various environments, which is essential for predicting the molecular structure and reactivity of such compounds.

Chemical Reactions Analysis

The decomposition of 2-bromophenol in NaOH is a chemical reaction that could be related to the reactivity of this compound under alkaline conditions. The formation of various decomposition products indicates a complex reaction network that could also be relevant when considering the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The conductance study provides data on the physical properties of sodium-containing compounds in mixed solvent systems, which could be extrapolated to understand the physical properties of this compound, such as solubility and conductivity. The temperature-dependent behavior of these properties is particularly noteworthy and could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Decomposition and Formation

Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate's decomposition in aqueous sodium hydroxide at high temperatures results in debromination and the formation of various aliphatic and aromatic compounds, including phenol and cresol. This process is notably faster at higher temperatures and with increased NaOH concentration, with oxygen presence leading to carboxylic acids formation (Uchida, Furusawa, & Okuwaki, 2003).

Synthesis of Enzyme Inhibitors

In medicinal chemistry, derivatives of this compound, like sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates, are synthesized as intermediates for enzyme inhibitors. These compounds have shown inhibitory effects on enzymes like renin, indicating potential therapeutic applications (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Catalytic Applications

This compound is also relevant in the field of catalysis. For instance, sodium triacetoxyborohydride is used as a reducing agent for the reductive amination of aldehydes and ketones, a process in which this compound could play a role in various reactions (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996).

Material Synthesis

Additionally, in the synthesis of materials like nanoparticles, this compound's derivatives are used for their unique properties. For example, sodium monofluoroacetate is employed in the preparation of various metal nanoparticles and is crucial in their stabilization and catalytic activities (Islam, Saenz-Arana, Wang, Bernal, & Noveron, 2018).

Analytical Chemistry

In analytical chemistry, this compound derivatives are utilized in methods like capillary zone electrophoresis for the determination of related compounds. This application is significant in detecting toxic substances, demonstrating the compound's role in safety and environmental monitoring (Guan, Wu, & Luo, 1996).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

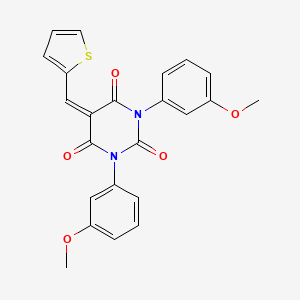

IUPAC Name |

sodium;2-(4-bromophenoxy)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEDGJUWXXQGRV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(=O)[O-])(F)F)Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011780.png)

![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)